Smyrindioloside
    Smyrindioloside
        Smyrindioloside is a member of psoralens.
Smyrindioloside is a natural product found in Heracleum candicans, Glehnia littoralis, and other organisms with data available.
                        Smyrindioloside is a natural product found in Heracleum candicans, Glehnia littoralis, and other organisms with data available.
        Brand Name:
        
        Vulcanchem
    
        
        CAS No.:
        
        87592-77-6    
    
    
        VCID:
        
        VC20746237    
        
        InChI:
        
        InChI=1S/C20H24O10/c1-20(2,30-19-17(26)16(25)15(24)12(7-21)29-19)18-14(23)9-5-8-3-4-13(22)27-10(8)6-11(9)28-18/h3-6,12,14-19,21,23-26H,7H2,1-2H3/t12-,14-,15-,16+,17-,18+,19+/m1/s1    
    
        
        SMILES:
        
        CC(C)(C1C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)OC4C(C(C(C(O4)CO)O)O)O    
    
        
        Molecular Formula:
        
        C20H24O10    
    
        
        Molecular Weight:
        
        424.4 g/mol    
    
Smyrindioloside
CAS No.: 87592-77-6
Cat. No.: VC20746237
Molecular Formula: C20H24O10
Molecular Weight: 424.4 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| Description | Smyrindioloside is a member of psoralens. Smyrindioloside is a natural product found in Heracleum candicans, Glehnia littoralis, and other organisms with data available. | 
|---|---|
| CAS No. | 87592-77-6 | 
| Molecular Formula | C20H24O10 | 
| Molecular Weight | 424.4 g/mol | 
| IUPAC Name | (2S,3R)-3-hydroxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one | 
| Standard InChI | InChI=1S/C20H24O10/c1-20(2,30-19-17(26)16(25)15(24)12(7-21)29-19)18-14(23)9-5-8-3-4-13(22)27-10(8)6-11(9)28-18/h3-6,12,14-19,21,23-26H,7H2,1-2H3/t12-,14-,15-,16+,17-,18+,19+/m1/s1 | 
| Standard InChI Key | KLPNFWKZLQAVTH-LDCXIIFCSA-N | 
| Isomeric SMILES | CC(C)([C@@H]1[C@@H](C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | 
| SMILES | CC(C)(C1C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)OC4C(C(C(C(O4)CO)O)O)O | 
| Canonical SMILES | CC(C)(C1C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)OC4C(C(C(C(O4)CO)O)O)O | 
| Appearance | Powder | 
                             Mass Molarity Calculator 
                        - mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
                             Molecular Mass Calculator